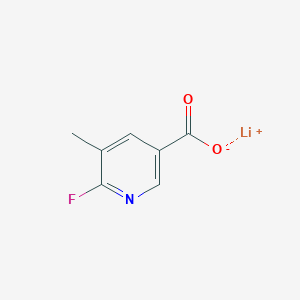
Lithium 6-fluoro-5-methylnicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium6-fluoro-5-methylnicotinate: is a chemical compound that combines lithium, fluorine, and a nicotinate derivative. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of lithium and fluorine in its structure suggests unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of lithium6-fluoro-5-methylnicotinate typically involves the reaction of 6-fluoro-5-methylnicotinic acid with a lithium-containing reagent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include lithium hydroxide or lithium carbonate, which react with the nicotinic acid derivative to form the lithium salt.
Industrial Production Methods: Industrial production of lithium6-fluoro-5-methylnicotinate may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving multiple purification steps to remove impurities and by-products. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Lithium6-fluoro-5-methylnicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, lithium6-fluoro-5-methylnicotinate is used as a precursor for the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activity. Lithium is known for its effects on the central nervous system, and the incorporation of fluorine can modify the biological activity of the compound, making it a candidate for drug development.
Medicine: In medicine, lithium6-fluoro-5-methylnicotinate is explored for its potential therapeutic applications. Lithium compounds are used in the treatment of mood disorders, and the addition of fluorine may enhance their efficacy or reduce side effects.
Industry: In the industrial sector, the compound is used in the development of advanced materials, such as lithium-ion batteries. The presence of lithium and fluorine can improve the performance and stability of these materials.
Wirkmechanismus
The mechanism of action of lithium6-fluoro-5-methylnicotinate involves its interaction with molecular targets in the body. Lithium is known to inhibit enzymes such as inositol monophosphatase and glycogen synthase kinase-3, which play roles in mood regulation and neuroprotection . The fluorine atom can enhance the compound’s ability to cross biological membranes and reach its targets more effectively.
Vergleich Mit ähnlichen Verbindungen
Lithium carbonate: Used in the treatment of bipolar disorder, but lacks the fluorine atom.
6-fluoro-5-methylnicotinic acid: Similar structure but without the lithium component.
Lithium hexafluorophosphate: Used in lithium-ion batteries, but has a different chemical structure.
Uniqueness: Lithium6-fluoro-5-methylnicotinate is unique due to the combination of lithium and fluorine in a nicotinate framework. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C7H5FLiNO2 |
|---|---|
Molekulargewicht |
161.1 g/mol |
IUPAC-Name |
lithium;6-fluoro-5-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C7H6FNO2.Li/c1-4-2-5(7(10)11)3-9-6(4)8;/h2-3H,1H3,(H,10,11);/q;+1/p-1 |
InChI-Schlüssel |
BPRXNIAYFDIFKT-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].CC1=CC(=CN=C1F)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(Naphthalen-2-yl)sulfanyl]-5-(pentylsulfanyl)anthracene-9,10-dione](/img/structure/B13128044.png)
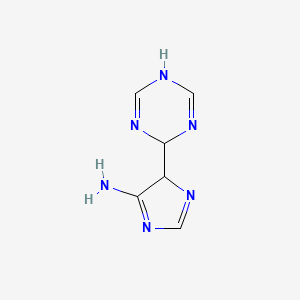
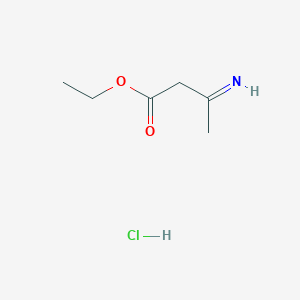
![(1R,2R)-1,2-N,N'-Bis[(4-toluenesulfonyl)amino]cyclohexane](/img/structure/B13128057.png)
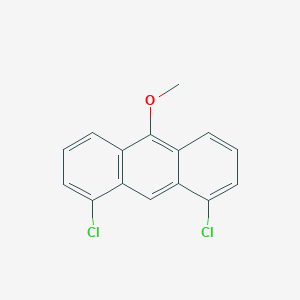
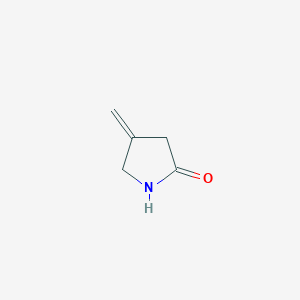
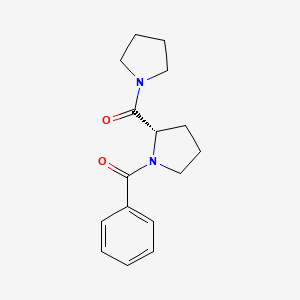

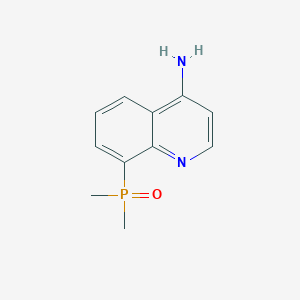

![[3,4'-Bipyridin]-5-amine, N-[(3-chlorophenyl)methyl]-](/img/structure/B13128115.png)
![7-Benzyl-4-(3,5-difluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13128124.png)

